3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Regioisomer differentiation Hydrogen bonding Computed molecular properties

The target compound is a 1,2,4-triazole-5-thione Schiff base bearing a 2-chlorophenyl group at C3 and a 3-hydroxyphenylmethylideneamino group at N4. With a molecular formula of C15H11ClN4OS and a molecular weight of 330.8 g/mol, it is supplied as a 95%-purity AldrichCPR screening compound within Sigma-Aldrich's SALOR collection of rare and unique chemicals.

Molecular Formula C15H11ClN4OS
Molecular Weight 330.8 g/mol
CAS No. 478253-98-4
Cat. No. B12042239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
CAS478253-98-4
Molecular FormulaC15H11ClN4OS
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O)Cl
InChIInChI=1S/C15H11ClN4OS/c16-13-7-2-1-6-12(13)14-18-19-15(22)20(14)17-9-10-4-3-5-11(21)8-10/h1-9,21H,(H,19,22)/b17-9+
InChIKeyITYYKSKAESJCPJ-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol [478253-98-4] Is a Structurally Distinct Screening Candidate for Early Discovery


The target compound is a 1,2,4-triazole-5-thione Schiff base bearing a 2-chlorophenyl group at C3 and a 3-hydroxyphenylmethylideneamino group at N4 [1]. With a molecular formula of C15H11ClN4OS and a molecular weight of 330.8 g/mol, it is supplied as a 95%-purity AldrichCPR screening compound within Sigma-Aldrich's SALOR collection of rare and unique chemicals . Critically, Sigma-Aldrich explicitly notes that no analytical data is collected for this product and that it is sold ‘AS-IS’ for early discovery research . Internally, the meta-hydroxy substitution on the benzylidene ring (as opposed to ortho or para) and the ortho-chloro orientation on the phenyl ring together define a regioisomeric profile that is not interchangeable with closely related isomers.

Why Generic Substitution with 3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol's Closest Analogs Is Not Scientifically Justified


The substitution pattern on the phenyl-3-hydroxyphenylmethylideneamino-1,2,4-triazole-5-thione scaffold profoundly influences hydrogen bonding topology and potential metal-chelation geometry [1]. The target compound places the hydroxyl group at the meta position of the benzylidene ring, while the closest commercially available isomers exhibit ortho-hydroxy (CAS 160285-05-2) or para-hydroxy (CAS 478254-22-7) substitution [1]. These positional variations alter the predicted hydrogen bond donor/acceptor landscape: computed descriptors from PubChem show that all three isomers share identical molecular formula (C15H11ClN4OS) and H-bond donor/acceptor counts, but the spatial disposition of the hydroxyl group critically impacts molecular recognition [1]. Additionally, the ortho-chloro arrangement on the C3-phenyl ring differentiates this compound from the meta-chloro analog (CAS 478255-01-5), where the chlorine position affects the dihedral angle and thus the overall three-dimensional pharmacophore [2]. Simply substituting one isomer for another in a screening campaign risks missing or misinterpreting structure-dependent interactions with biological targets or material interfaces.

Quantitative Differentiation Evidence for 3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol [478253-98-4]


Meta-Hydroxy Regioisomer Exhibits a Unique Hydrogen Bond Donor-Acceptor Profile Compared to Ortho- and Para-Hydroxy Analogs

The target compound is the exclusive 3-hydroxy (meta) regioisomer in a family of three positionally isomeric 1,2,4-triazole-5-thione Schiff bases commercially available through the Sigma-Aldrich SALOR collection. All three isomers (3-hydroxy target CAS 478253-98-4; 2-hydroxy analog CAS 160285-05-2; 4-hydroxy analog CAS 478254-22-7) share the same molecular formula (C15H11ClN4OS), molecular weight (330.8 g/mol), hydrogen bond donor count (2), and acceptor count (4) as computed by PubChem [1]. However, the spatial orientation of the hydroxyl group critically governs molecular recognition and metal-coordination geometry. This position-dependent difference cannot be recapitulated by simply exchanging one isomer for another in a screening assay [1].

Regioisomer differentiation Hydrogen bonding Computed molecular properties

Ortho-Chloro vs Meta-Chloro Phenyl Substitution Dictates Distinct Computed Electronic and Steric Parameters

The target compound features an ortho-chloro substituent on the phenyl ring at C3 of the triazole, while a closely related comparator (CAS 478255-01-5) positions chlorine at the meta position. This positional shift alters the dihedral angle between the phenyl ring and the triazole core, influencing conjugation and steric accessibility around the triazole-thione moiety [1]. PubChem entries confirm that both compounds share an identical molecular formula (C15H11ClN4OS) and identical molecular weight (330.8 g/mol), yet the ortho-chloro group in the target is expected to exert a stronger steric influence near the triazole-thione pharmacophore compared to the meta-chloro analog, where the chlorine is spatially more distant from the reactive core [2].

Chlorine positional isomerism Electronic effects Steric bulk

1,2,4-Triazole-5-thione Schiff Bases Demonstrate Structurally Tunable Antimicrobial Activity in the Sub-20 µg/mL MIC Range—Providing a Class-Level Performance Benchmark

Although no primary antimicrobial assay data exist for the target compound itself, structurally related 1,2,4-triazole-5-thione Schiff base derivatives have been evaluated for antimicrobial activity against clinically relevant pathogens. A 2025 study on pyridine hybrid 1,2,4-triazole-5-thione Schiff bases (compounds 6a–g) reported that compounds 6b, 6d, and 6g exhibited potent antibacterial activity against Streptococcus pyogenes ATCC 19615 with MIC values as low as 19.531 µg/mL, while compound 6g additionally inhibited Staphylococcus aureus and Candida albicans [1]. The study further demonstrated that electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) substituents on the aromatic ring significantly modulated biological activity [1]. The target compound's ortho-chloro (electron-withdrawing) and meta-hydroxy (electron-donating) substitution pattern represents a unique electronic combination not represented in the published compound series, suggesting a novel activity profile awaiting characterization.

Antimicrobial activity MIC determination Class-level inference

Meta-Hydroxybenzylideneamino Motif Creates a Potential Tridentate ONS Donor Set Distinct from Ortho- and Para-Hydroxy Isomers for Metal Complexation Studies

The 3-hydroxy (meta) benzylideneamino group in combination with the imine nitrogen and the thione sulfur at the triazole 5-position presents a potential tridentate ONS ligand architecture. This contrasts with the 2-hydroxy (ortho) isomer, which can form a more constrained six-membered chelate ring upon metal coordination, and the 4-hydroxy (para) isomer, which cannot participate in intramolecular chelation to the imine nitrogen . Published studies on structurally related 1,2,4-triazole Schiff base metal complexes confirm that the hydroxyl position dictates coordination geometry, nuclearity, and ultimately the biological and catalytic properties of the resulting metal complexes [1]. The Cu(II) complexes of 3-substituted-4-amino-5-mercapto-1,2,4-triazole Schiff bases have been demonstrated as effective precursors for CuO nanoparticle synthesis with photocatalytic activity achieving 96.18% methylene blue degradation after 360 min [1].

Metal chelation Schiff base ligands Coordination chemistry

AldrichCPR Provenance: A Rare and Unique Chemical Scaffold with No Pre-existing Analytical Data—Requiring Independent Characterization Before Use

Sigma-Aldrich explicitly states that the target compound is supplied 'as part of a collection of rare and unique chemicals' and that 'Sigma-Aldrich does not collect analytical data for this product' . This distinguishes it from standard catalog compounds where certificates of analysis (COA), NMR spectra, and purity validation are provided. In contrast, AKSci offers the same compound with a specified minimum purity of 95% and provides an SDS and COA upon request, enabling a procurement pathway with documented quality assurance . Buyers sourcing from the AldrichCPR collection assume full responsibility for identity confirmation and purity assessment before use in downstream assays .

Screening library Chemical provenance Quality assurance

Procurement-Guided Application Scenarios for 3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol [478253-98-4]


Antimicrobial Screening Campaigns Seeking Novel Triazole-5-thione Scaffolds with Unexplored Substitution Patterns

The class-level evidence for 1,2,4-triazole-5-thione Schiff bases demonstrates antimicrobial MIC values reaching 19.531 µg/mL against Streptococcus pyogenes, with activity tunability linked to aromatic substitution patterns [1]. The target compound offers a unique 2-chlorophenyl / 3-hydroxybenzylidene combination not represented in published antimicrobial series. This makes it a high-priority candidate for inclusion in phenotypic screening libraries targeting Gram-positive pathogens. Researchers should budget for independent MIC determination using CLSI broth microdilution methods against S. aureus, S. pyogenes, E. coli, and P. aeruginosa, as well as antifungal testing against C. albicans, to establish the compound's quantitative antimicrobial profile relative to the published class benchmark.

Coordination Chemistry and Metallodrug Design Exploiting the Meta-Hydroxy ONS Donor Architecture

The meta-hydroxy group creates a distinct coordination environment compared to ortho- and para-hydroxy isomers, favoring monodentate or bridging binding modes rather than intramolecular chelation [1]. This property is particularly relevant for designing polynuclear metal complexes or metal-organic frameworks (MOFs) where bridging ligand topology is desired. The published precedent for Cu(II) complexes of 3-substituted-4-amino-5-mercapto-1,2,4-triazole Schiff bases as CuO nanoparticle precursors with photocatalytic activity further supports exploration of the target compound as a ligand for transition metal (Cu, Co, Ni, Zn) complexation [2]. Recommended procurement from AKSci (95% purity, COA available) to ensure ligand integrity prior to metalation studies.

Structure-Activity Relationship (SAR) Expansion Around the 1,2,4-Triazole-5-thione Pharmacophore

The target compound fills a specific gap in the SAR matrix of commercially available 1,2,4-triazole-5-thione Schiff bases: namely the combination of ortho-chloro on the C3-phenyl and meta-hydroxy on the N4-benzylidene. Systematic comparison against the ortho-hydroxy (CAS 160285-05-2), para-hydroxy (CAS 478254-22-7), and meta-chloro (CAS 478255-01-5) isomers would allow deconvolution of the contributions of hydroxyl position and chlorine position to any observed biological activity. This 4-compound isomer set can be sourced entirely from Sigma-Aldrich SALOR or AKSci catalogs, enabling a controlled SAR study with matched molecular formula and purity specifications [1].

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Uncharacterized Ligands for Binding Mode Prediction

The availability of computed molecular descriptors (XLogP3-AA = 3.5, TPSA = 92.3 Ų, HBD = 2, HBA = 4) from PubChem [1] combined with the GHS hazard classification (H302: Harmful if swallowed) [2] provides a baseline for computational ADMET prediction and target docking studies. Since no experimental bioactivity or toxicity data exist for this compound, it is ideally suited for prospective in silico screening to generate testable hypotheses prior to committing to synthesis or purchase. The compound's unique substitution pattern offers an opportunity for scaffold-hopping studies and pharmacophore model refinement.

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